1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound "1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide" is a structurally complex heterocyclic molecule featuring a tetrahydrothienoimidazole core modified with 2,5-dimethylbenzyl and p-tolyl substituents.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-8-18(9-6-14)23-20-13-27(25,26)12-19(20)22(21(23)24)11-17-10-15(2)4-7-16(17)3/h4-10,19-20H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTCTSIZPMGOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a tetrahydrothienoimidazole core, which is known for diverse biological activities. The presence of dimethylbenzyl and p-tolyl groups may enhance its lipophilicity and influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, derivatives of thienoimidazole have shown effectiveness against various bacterial strains. The structure of the target compound suggests potential activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| Thienoimidazole derivative | Staphylococcus aureus | 8 µg/mL |
| Thienoimidazole derivative | Escherichia coli | 16 µg/mL |
Anticancer Activity
Preliminary studies suggest that thienoimidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the target molecule have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.2 |
| HCT-116 (colon cancer) | 4.8 |
| HepG2 (liver cancer) | 6.1 |
The proposed mechanism of action for similar compounds involves the inhibition of key enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs). The interaction with these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of various thienoimidazole derivatives against biofilms formed by Pseudomonas aeruginosa. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting that modifications to the thienoimidazole scaffold can enhance biofilm disruption. -
Case Study on Anticancer Activity :
A recent investigation into a series of thienoimidazole derivatives showed that specific substitutions on the imidazole ring improved selectivity towards cancer cells over normal cells. The most promising candidate exhibited an IC50 value of 3 µM against HCT-116 cells while showing minimal toxicity to normal fibroblasts.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
A comparative analysis of structurally related compounds highlights key differences in substituents and molecular architecture:
*Calculated based on structural analysis.
Key Observations :
- The target compound has the highest molar mass due to its bulky aromatic substituents.
- The benzo[b]thiophene moiety in introduces extended conjugation, absent in the target compound .
Physicochemical Properties
Available data from analogs suggest:
*Inferred from aromatic substituent effects.
- The high melting point of the compound (276–278°C) correlates with its rigid, conjugated structure . The target compound’s melting point is expected to be similarly elevated due to aromatic stacking.
- The core structure () lacks substituents, likely enhancing solubility in polar solvents compared to its derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
